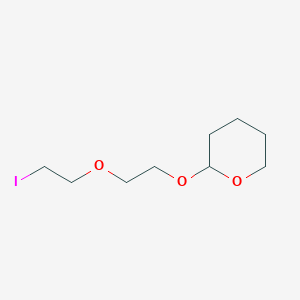
2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H17IO3. It is a derivative of tetrahydropyran, featuring an iodoethoxy group attached to the pyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-iodoethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of tetrahydropyran to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the formation of simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of ethers or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Iodoethoxy)ethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The iodoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but with a propynyloxy group instead of an iodoethoxy group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a bromoethoxy group instead of an iodoethoxy group.
Tetrahydropyran: The parent compound without any substituents.
Uniqueness
The iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
88454-93-7 |
|---|---|
Formule moléculaire |
C9H17IO3 |
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
2-[2-(2-iodoethoxy)ethoxy]oxane |
InChI |
InChI=1S/C9H17IO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2 |
Clé InChI |
IICVOPLPPKZMHY-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















